2-HYDROXYBENZOTHIAZOLE
Overview
Description
2-HYDROXYBENZOTHIAZOLE, also known as 1,2-benzisothiazol-3(2H)-one, is an organic compound with the formula C₇H₅NOS. It is a white solid that belongs to the class of isothiazolinones. This compound is widely used as a preservative and antimicrobial agent in various products, including paints, adhesives, and personal care products . It is known for its effectiveness in controlling bacterial and fungal growth, making it a valuable compound in many industrial and consumer applications .
Mechanism of Action
Target of Action
Benzothiazolone, also known as 2-Benzothiazolol, Benziothiazolinone, 1,3-Benzothiazol-2-ol, or 2-HYDROXYBENZOTHIAZOLE, is a compound that has been found to have a wide range of biological activities . It is known to interact with various targets, including enzymes and receptors, contributing to its diverse pharmacological properties .
Mode of Action
The mode of action of Benzothiazolone involves its interaction with these targets. For instance, it has been found to have a microbicide and fungicide mode of action, making it widely used as a preservative . The compound’s interaction with its targets leads to changes in the function of these targets, which can result in various biological effects .
Biochemical Pathways
Benzothiazolone affects various biochemical pathways due to its interaction with different targets. These pathways can lead to downstream effects that contribute to the compound’s overall biological activity. For instance, it has been found to have anti-cancer, anti-bacterial, anti-tuberculosis, anti-diabetic, anthelmintic, anti-tumor, anti-viral, anti-oxidant, anti-inflammatory, anti-glutamate and anti-parkinsonism, anticonvulsant, muscle relaxant activities, and more .
Result of Action
The result of Benzothiazolone’s action at the molecular and cellular level is dependent on its mode of action and the specific targets it interacts with. Given its wide range of biological activities, the results of its action can vary greatly. For instance, its anti-cancer activity may result from its interaction with specific cancer-related targets, leading to the inhibition of cancer cell growth .
Action Environment
The action, efficacy, and stability of Benzothiazolone can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of Benzothiazolone . Understanding these environmental influences is crucial for optimizing the use of Benzothiazolone in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-HYDROXYBENZOTHIAZOLE can be synthesized through several methods. One common synthetic route involves the cyclization of ortho-chlorobenzonitrile with sodium thiamethoxide in the presence of tetra-n-butylammonium bromide and monochlorobenzene . The reaction conditions typically include temperatures ranging from 100°C to 150°C and the use of light from a mercury vapor lamp .
Industrial Production Methods
Industrial production of benziothiazolinone involves a similar synthetic route but is optimized for higher yield and chemical purity. The process includes obtaining ortho-chlorobenzonitrile and subjecting it to chlorination and cyclization reactions under controlled conditions . The resulting product is purified to achieve a high level of chemical purity, often greater than 99% as determined by high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2-HYDROXYBENZOTHIAZOLE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its application as a preservative and antimicrobial agent.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols, which can replace the sulfur or nitrogen atoms in the benziothiazolinone structure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benziothiazolinone can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
2-HYDROXYBENZOTHIAZOLE has a wide range of scientific research applications:
Comparison with Similar Compounds
2-HYDROXYBENZOTHIAZOLE is part of the isothiazolinone class of compounds, which includes other biocides such as methylisothiazolinone, chloromethylisothiazolinone, octylisothiazolinone, and dichlorooctylisothiazolinone . Compared to these compounds, benziothiazolinone is unique in its specific chemical structure and its effectiveness as a preservative in various applications . While other isothiazolinones are also effective biocides, benziothiazolinone is particularly valued for its stability and broad-spectrum antimicrobial activity .
Similar Compounds
- Methylisothiazolinone (MIT)
- Chloromethylisothiazolinone (CMIT)
- Octylisothiazolinone (OIT)
- Dichlorooctylisothiazolinone (DCOIT)
These compounds share similar antimicrobial properties but differ in their chemical structures and specific applications .
Properties
IUPAC Name |
3H-1,3-benzothiazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUAINPPJYDJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061315 | |
Record name | Benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934-34-9 | |
Record name | 2-Benzothiazolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=934-34-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzothiazolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934349 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzothiazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33823 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26422 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzothiazolone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7706 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(3H)-Benzothiazolone | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzothiazol-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZOTHIAZOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T26K7NG46 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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